1-(2-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
The compound 1-(2-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a structurally complex heterocyclic molecule featuring a tetrahydrothienoimidazole core substituted with a 2-methoxyphenyl group at position 1 and a meta-tolyl (m-tolyl) group at position 3. The 5,5-dioxide moiety indicates sulfone groups at the 5-position of the thiophene ring, enhancing the compound’s polarity and stability compared to non-sulfonated analogs.
Synthesis Pathways: The synthesis of similar tetrahydrothienoimidazole derivatives often involves multi-step reactions, including:
- Microwave-assisted condensation: As seen in , thiohydantoin derivatives are condensed with aryl aldehydes under microwave irradiation to form imidazolone precursors.
- Nucleophilic substitution: Methylsulfanyl groups in intermediates (e.g., 2-(methylthio)-1H-imidazol-5(4H)-ones) are replaced with secondary amines or aryl groups ().
- Cross-coupling reactions: Palladium-catalyzed Stille coupling, as described in , could enable the introduction of aryl substituents to the thienoimidazole core.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13-6-5-7-14(10-13)20-16-11-26(23,24)12-17(16)21(19(20)22)15-8-3-4-9-18(15)25-2/h3-10,16-17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNFACSZNZDBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 273.35 g/mol
The compound features a thienoimidazole core structure, which is known for conferring various biological activities.
Antimicrobial Activity
Research indicates that derivatives of thienoimidazole compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Antiviral Activity
Recent investigations into thienoimidazole derivatives have highlighted their antiviral potential. For instance, compounds within this class have shown efficacy against viruses such as HIV and HCV. A notable finding includes an EC value of 3.98 μM against HIV type-1, indicating a strong therapeutic index compared to cytotoxicity levels (CC) .
Anticancer Properties
Several studies have explored the anticancer properties of thienoimidazole derivatives. One study reported that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The IC values for these effects varied widely depending on the specific cancer cell line tested, with some compounds exhibiting low micromolar activity.
| Cell Line | IC (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 8.7 |
| HeLa (Cervical Cancer) | 15.2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in viral replication and bacterial metabolism.
- Receptor Modulation : There is evidence suggesting that these compounds may modulate receptor activity associated with cell signaling pathways.
Case Studies
- Antiviral Screening : A study screened a library of thienoimidazole derivatives for anti-HIV activity, leading to the identification of several promising candidates with EC values below 10 μM .
- Cytotoxicity Assessment : In vitro assays were conducted to evaluate the cytotoxic effects on human cell lines, revealing a selective toxicity profile that favors cancerous over normal cells.
Comparison with Similar Compounds
Key Properties :
- Molecular formula : Likely C₂₀H₂₀N₂O₃S (estimated based on analogs in –9).
- Stability : Sulfone groups reduce susceptibility to oxidation compared to thioether analogs ().
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related derivatives:
Substituent Effects on Properties
- Electron-Donating Groups (e.g., Methoxy, Ethoxy) : Enhance solubility in polar solvents and may increase metabolic stability (–8).
- Sulfur Oxidation State : Sulfone derivatives (5,5-dioxide) exhibit greater oxidative stability compared to thioether or thione analogs ().
Research Findings and Implications
- Efficient Synthesis : Microwave methods () and cross-coupling () offer scalable routes for analogs.
- Structure-Activity Relationships (SAR) : Electron-withdrawing substituents (e.g., trifluoromethyl) may enhance pharmacological activity but require rigorous toxicity screening ().
- Environmental Impact : Sulfone derivatives pose risks to aquatic ecosystems, necessitating controlled disposal ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
